Cas no 2870652-64-3 (3-amino-4-(chlorosulfonyl)benzoic acid)

3-Amino-4-(chlorosulfonyl)benzoic acid is a versatile intermediate in organic synthesis, particularly valued for its reactive chlorosulfonyl and carboxylic acid functional groups. These moieties enable its use in the preparation of sulfonamides, dyes, and pharmaceutical compounds. The compound’s structure allows for selective modifications, making it useful in multi-step synthetic routes. Its high purity and stability under controlled conditions ensure consistent performance in reactions. Additionally, the presence of both electrophilic and nucleophilic sites facilitates diverse derivatization, enhancing its utility in fine chemical and agrochemical applications. Proper handling is required due to its reactivity with moisture and nucleophiles.
3-amino-4-(chlorosulfonyl)benzoic acid structure
2870652-64-3 structure
商品名:3-amino-4-(chlorosulfonyl)benzoic acid
CAS番号:2870652-64-3
MF:C7H6ClNO4S
メガワット:235.644839763641
CID:5563527
PubChem ID:166000992

3-amino-4-(chlorosulfonyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-(chlorosulfonyl)benzoic acid (ACI)
    • Benzoic acid, 3-amino-4-(chlorosulfonyl)- (ACI)
    • 3-amino-4-(chlorosulfonyl)benzoic acid
    • インチ: 1S/C7H6ClNO4S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3H,9H2,(H,10,11)
    • InChIKey: NCBOJFGYSVLFOS-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(N)C(S(Cl)(=O)=O)=CC=1)O

3-amino-4-(chlorosulfonyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27120286-10g
3-amino-4-(chlorosulfonyl)benzoic acid
2870652-64-3
10g
$3746.0 2023-09-11
Enamine
EN300-27120286-1.0g
3-amino-4-(chlorosulfonyl)benzoic acid
2870652-64-3
1.0g
$871.0 2023-07-07
Enamine
EN300-27120286-0.1g
3-amino-4-(chlorosulfonyl)benzoic acid
2870652-64-3
0.1g
$767.0 2023-09-11
Enamine
EN300-27120286-0.5g
3-amino-4-(chlorosulfonyl)benzoic acid
2870652-64-3
0.5g
$836.0 2023-09-11
Enamine
EN300-27120286-0.05g
3-amino-4-(chlorosulfonyl)benzoic acid
2870652-64-3
0.05g
$732.0 2023-09-11
Enamine
EN300-27120286-5.0g
3-amino-4-(chlorosulfonyl)benzoic acid
2870652-64-3
5.0g
$2525.0 2023-07-07
Enamine
EN300-27120286-5g
3-amino-4-(chlorosulfonyl)benzoic acid
2870652-64-3
5g
$2525.0 2023-09-11
Enamine
EN300-27120286-0.25g
3-amino-4-(chlorosulfonyl)benzoic acid
2870652-64-3
0.25g
$801.0 2023-09-11
Enamine
EN300-27120286-2.5g
3-amino-4-(chlorosulfonyl)benzoic acid
2870652-64-3
2.5g
$1707.0 2023-09-11
Enamine
EN300-27120286-10.0g
3-amino-4-(chlorosulfonyl)benzoic acid
2870652-64-3
10.0g
$3746.0 2023-07-07

3-amino-4-(chlorosulfonyl)benzoic acid 関連文献

3-amino-4-(chlorosulfonyl)benzoic acidに関する追加情報

Introduction to 3-amino-4-(chlorosulfonyl)benzoic acid (CAS No. 2870652-64-3)

3-amino-4-(chlorosulfonyl)benzoic acid (CAS No. 2870652-64-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, incorporating both amino and chlorosulfonyl functional groups, makes it a valuable building block for designing novel therapeutic agents.

The significance of 3-amino-4-(chlorosulfonyl)benzoic acid lies in its potential applications across multiple domains of chemical biology. The presence of the amino group (-NH₂) provides a site for further functionalization, enabling the attachment of diverse pharmacophores. Concurrently, the chlorosulfonyl group (-SO₂Cl) introduces electrophilic characteristics, facilitating reactions such as sulfonation and substitution at specific positions on the aromatic ring. These attributes make the compound particularly useful in the development of inhibitors and modulators targeting enzyme-catalyzed pathways.

In recent years, advancements in computational chemistry and high-throughput screening have enhanced the ability to identify promising candidates for drug development. 3-amino-4-(chlorosulfonyl)benzoic acid has been employed in virtual screening campaigns to identify potential scaffolds for drugs targeting inflammatory and metabolic disorders. Its structural motif is reminiscent of known bioactive compounds, suggesting its utility in generating derivatives with enhanced pharmacological profiles.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and autoimmune disorders. By leveraging the reactivity of the amino and chlorosulfonyl groups, researchers have been able to design molecules that selectively inhibit specific kinases. For instance, derivatives of 3-amino-4-(chlorosulfonyl)benzoic acid have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory responses.

The compound’s versatility extends to its application in material science and nanotechnology. Functionalized benzoic acid derivatives are increasingly being explored for their potential use in organic electronics and as precursors for advanced materials. The electron-withdrawing nature of the chlorosulfonyl group can influence electronic properties, making it a candidate for tuning charge transport characteristics in organic semiconductors.

Recent studies have also highlighted the role of 3-amino-4-(chlorosulfonyl)benzoic acid in addressing neurological disorders. The benzoic acid core is a common structural element found in neuroactive compounds, and modifications at the 3-position and 4-position can significantly alter biological activity. Researchers have synthesized analogs of this compound with the aim of developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preliminary findings suggest that certain derivatives exhibit neuroprotective effects by modulating oxidative stress and inflammation.

The synthesis of 3-amino-4-(chlorosulfonyl)benzoic acid itself presents an interesting challenge due to its reactive functional groups. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry, have provided more efficient routes to this compound, enhancing its accessibility for research purposes.

In conclusion, 3-amino-4-(chlorosulfonyl)benzoic acid (CAS No. 2870652-64-3) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and biotechnology. Its unique structural features make it an invaluable intermediate for drug discovery and material design. As research continues to uncover new therapeutic targets and innovative synthetic strategies, the relevance of this compound is expected to grow further.

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